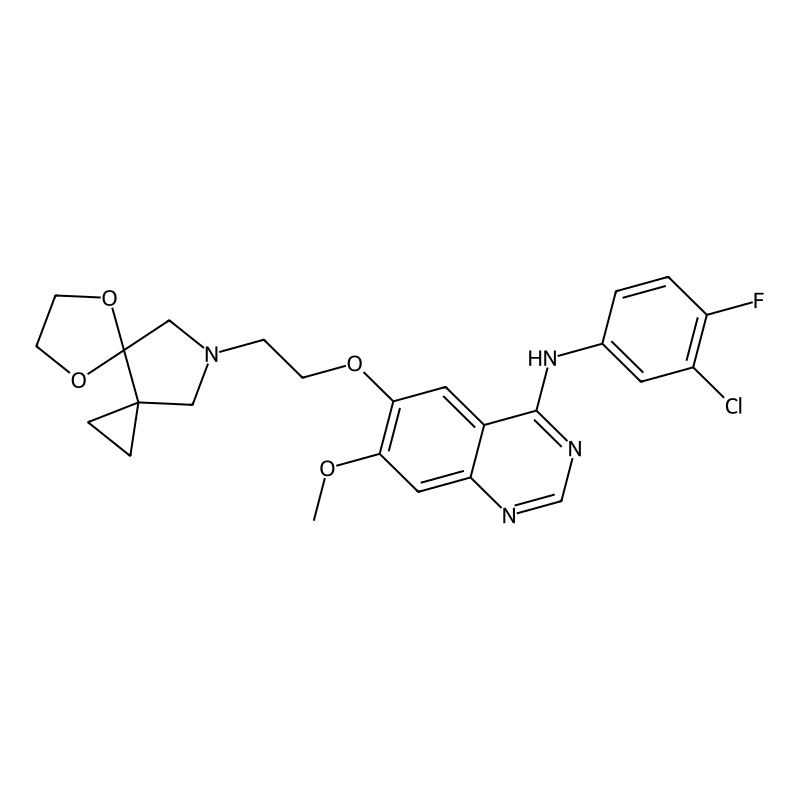

Simotinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Analysis of Simotinib: A Novel EGFR Tyrosine Kinase Inhibitor

EGFR Signaling Pathway and Simotinib Overview

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein belonging to the ErbB family of receptor tyrosine kinases (RTKs), which also includes HER2, HER3, and HER4. In normal cellular physiology, EGFR signaling controls essential processes including cellular proliferation, differentiation, migration, and survival. The EGFR structure comprises three fundamental domains: an extracellular ligand-binding domain, a single transmembrane domain, and an intracellular tyrosine kinase domain followed by a C-terminal regulatory region [1] [2]. Upon binding of specific ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes conformational changes that facilitate homodimerization or heterodimerization with other ErbB family members, leading to autophosphorylation of tyrosine residues in the C-terminal tail. This phosphorylation activates downstream signaling cascades, primarily the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, which ultimately promote cell cycle progression and inhibit apoptosis [1] [3].

In multiple cancers, particularly non-small cell lung cancer (NSCLC), EGFR signaling is frequently dysregulated through overexpression, gene amplification, or activating mutations. The overall reported prevalence of EGFR mutations in NSCLC is approximately 33.1%, with higher frequencies observed in Asian populations, women, non-smokers, and those with adenocarcinoma histology [4]. The most common sensitizing mutations—exon 19 deletions (E19del) and the L858R point mutation in exon 21—result in constitutive kinase activation and confer oncogene addiction, making these cancer cells particularly vulnerable to EGFR inhibition [5] [6]. This understanding has driven the development of targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment landscape for EGFR-mutant NSCLC.

This compound (developed by Simcere Pharmaceutical Group, Nanjing, China) is a novel, selective, and specific TKI that inhibits EGFR tyrosine kinase activity. It is chemically classified as a quinazoline-4,6-diamine derivative and functions as a reversible, competitive inhibitor that targets the ATP-binding site of the EGFR kinase domain [4] [2]. According to the generational classification of EGFR TKIs, this compound is considered a first-generation inhibitor alongside gefitinib, erlotinib, and icotinib, characterized by its reversible binding mechanism and specific targeting of sensitizing EGFR mutations [2]. Preclinical studies demonstrated that this compound inhibits EGFR and the growth of human A431 tumor cells (which have high EGFR expression) in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 19.9 nM against EGFR, while showing no significant activity against other investigated kinases, indicating high selectivity [4].

Table 1: Key Structural Domains of EGFR and Their Functional Role

| Domain | Residue Range | Primary Function | Structural Features |

|---|---|---|---|

| Extracellular Domain | 25-645 | Ligand binding, dimerization | Four subdomains (I-IV); Leucine-rich regions (L1, L2) for ligand binding; Cysteine-rich regions (CR1, CR2) for structural integrity |

| Transmembrane Domain | 646-668 | Membrane anchoring, allosteric regulation | ~22 amino acids; α-helical structure; mediates receptor orientation and dynamics |

| Juxtamembrane Domain | 669-705 | Regulation of kinase activity | ~37 amino acids; flexible region; contains sorting motifs and phosphorylation sites |

| Kinase Domain (N-lobe) | 706-782 | ATP binding | β-sheet strands (β1-5); αC-helix; Glycine-rich phosphate-binding loop |

| Kinase Domain (C-lobe) | 783-981 | Catalytic activity, substrate binding | α-helices (αE-αI); Catalytic loop (Asp812-Asn818); Activation loop (Asp831-Val852) with DFG motif |

| C-Terminal Tail | 982-1210 | Autophosphorylation sites, regulatory functions | ~229 amino acids; flexible structure; contains tyrosine phosphorylation sites and docking domains |

Figure 1: EGFR Signaling Pathway and Downstream Cascades. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating multiple downstream pathways including RAS-RAF-MEK-MAPK, PI3K-AKT, and JAK-STAT that collectively promote oncogenic processes.

Molecular Mechanism of Action

Binding Mode and Kinase Inhibition

This compound exerts its antitumor effects through competitive inhibition at the ATP-binding pocket of the EGFR kinase domain. The kinase domain consists of two structural lobes: an N-terminal lobe (N-lobe) comprising five β-sheet strands and one αC-helix, and a larger C-terminal lobe (C-lobe) containing multiple α-helices [1]. The ATP-binding cleft is situated between these two lobes, beneath a highly conserved glycine-rich phosphate-binding loop that connects β1 and β2 strands in the N-lobe [1]. In the active state of EGFR, the conserved glutamate (Glu738) in the αC-helix forms an ion pair with lysine (Lys721) in β3, which interacts with the phosphate groups of ATP—a interaction critical for catalytic activity.

As a quinazoline-based inhibitor, this compound functions as a ATP-competitive antagonist that reversibly binds to the kinase domain, preventing ATP from accessing its binding site and thereby inhibiting EGFR autophosphorylation and subsequent activation of downstream signaling pathways [4] [2]. The quinazoline core structure of this compound is essential for its molecular interactions, forming critical hydrogen bonds with key residues in the ATP-binding pocket. Specifically, the nitrogen atoms in the quinazoline ring form hydrogen bonds with the metastable water molecule that bridges interactions with Met793 backbone atoms in the hinge region of EGFR [2]. This binding mode is characteristic of first-generation EGFR TKIs and results in effective suppression of kinase activity.

The specificity of this compound for mutant EGFR forms is particularly noteworthy. While it effectively inhibits both wild-type and mutant EGFR, it demonstrates enhanced potency against EGFR with activating mutations such as exon 19 deletions and L858R point mutations [4]. This selective inhibition arises from the increased dependence of mutant EGFR cells on the persistent signaling through this pathway, a phenomenon known as oncogene addiction. Preclinical studies have confirmed that this compound inhibits EGFR phosphorylation in nude mouse xenograft models, demonstrating target engagement in vivo [4]. Additionally, in vitro studies revealed that this compound exhibits minimal off-target effects, showing no significant activity against other investigated kinases, which contributes to its favorable toxicity profile [4].

Pharmacological Characteristics

This compound demonstrates favorable pharmacokinetic properties that support its clinical application. Phase I studies in healthy volunteers established that this compound has an average clearance half-life of 8-12 hours in the dose range of 25-500 mg, supporting a twice-daily administration schedule for maintaining therapeutic concentrations [4]. The phase Ib clinical trial in patients with advanced NSCLC confirmed these pharmacokinetic parameters, showing that this compound is rapidly absorbed and eliminated with an average Tmax (time to maximum concentration) ranging from 1 to 4 hours and a terminal half-life ranging between 6.2 and 13.0 hours after multiple-dose administration [4] [7].

Interestingly, the phase Ib study demonstrated no clear dose-response relationship between dose and exposure after multiple-dose administration across the range of 100-650 mg twice daily [4]. This observation suggests that this compound may have saturable absorption or other complex pharmacokinetic characteristics at higher doses. Importantly, the study established that this compound was well-tolerated even at the highest dose of 650 mg, with no dose-limiting toxicities observed and no maximum tolerated dose (MTD) reached within the investigated dose range [4] [7].

Table 2: Kinetic Parameters and Selectivity Profile of this compound

| Parameter | Value | Experimental Context |

|---|---|---|

| EGFR IC50 | 19.9 nM | In vitro kinase assay [4] |

| Tmax | 1-4 hours | Phase Ib clinical trial [4] |

| Half-life (t1/2) | 6.2-13.0 hours | Phase Ib clinical trial (multiple dose) [4] |

| Administration | Twice daily | Recommended based on PK profile [4] |

| Maximum Tolerated Dose | Not reached | Up to 650 mg in phase Ib [4] |

| Specificity | High for EGFR | No significant activity against other kinases tested [4] |

Figure 2: Molecular Mechanism of this compound Action. This compound binds competitively to the ATP-binding site in the EGFR kinase domain, forming hydrogen bonds with key residues via its quinazoline core, ultimately inhibiting downstream signaling and promoting cancer cell apoptosis and growth arrest.

Preclinical and Clinical Evidence

Preclinical Studies

Preclinical investigation of this compound demonstrated compelling evidence of its antitumor efficacy and favorable tolerability profile. In vitro studies confirmed that this compound inhibits EGFR and the growth of human A431 tumor cells (which exhibit high EGFR expression) in a dose-dependent manner [4]. The compound exhibited high selectivity for EGFR with minimal activity against other investigated kinases, suggesting a potentially improved safety profile compared to multi-targeted kinase inhibitors. The half-maximal inhibitory concentration (IC50) of 19.9 nM against EGFR established its potent inhibitory activity [4].

In vivo studies using nude mouse xenograft models provided further evidence of this compound's antitumor activity. The drug was shown to effectively inhibit EGFR phosphorylation in tumor tissues, confirming target engagement in a living system [4]. Preclinical toxicology assessments indicated that this compound has a favorable tolerability profile, with common toxicities including weight loss, diarrhea, salivation, and alopecia—effects consistent with other EGFR inhibitors [4]. These promising preclinical results supported the transition of this compound into clinical development for patients with advanced NSCLC harboring EGFR mutations.

Clinical Trial Data

The phase Ib clinical trial (NCT01772732) of this compound was conducted between April 2013 and July 2015 at the National Cancer Center/Cancer Hospital in Beijing, China [4] [7]. This study enrolled 41 patients with advanced NSCLC confirmed to have EGFR gene mutations (including E19del, L858R, L861Q, G719X, etc.) who had relapsed following therapy with at least one platinum-based regimen. The trial employed a 3+3 dose escalation design according to a modified Fibonacci scheme, with this compound administered orally twice daily at doses ranging from 100 mg to 650 mg in 28-day cycles [4].

The clinical results demonstrated encouraging antitumor activity across the dose range studied. Among the enrolled patients, 39.3% achieved a partial response and 46.3% had stable disease, resulting in a disease control rate of approximately 85.6% [4]. The median progression-free survival (PFS) was 9.9 months (95% CI: 4.7-12.1 months), while the median overall survival (OS) was 14.6 months (95% CI: 12.3-22.5 months) [4] [7]. These efficacy outcomes are comparable to those observed with other first-generation EGFR TKIs in similar patient populations.

Regarding safety, this compound was well-tolerated throughout the dose range investigated. No dose-limiting toxicities were observed, and the maximum tolerated dose was not reached [4]. The majority of adverse events were mild to moderate in severity, with rash (41.5%) and diarrhea (56.1%) being the most frequently reported treatment-emergent adverse events [4] [7]. These toxicities are consistent with the class effects of EGFR inhibitors and were generally manageable with supportive care. The favorable therapeutic index observed in this trial supported further development of this compound in subsequent clinical studies.

Table 3: Efficacy Outcomes from Phase Ib Clinical Trial of this compound (N=41)

| Efficacy Parameter | Result | Additional Details |

|---|---|---|

| Overall Response Rate (ORR) | 39.3% | All responses were partial responses |

| Disease Control Rate (DCR) | 85.6% | Partial response + stable disease |

| Median Progression-Free Survival (PFS) | 9.9 months | 95% CI: 4.7-12.1 months |

| Median Overall Survival (OS) | 14.6 months | 95% CI: 12.3-22.5 months |

| Dose-Response Relationship | Not observed | Across 100-650 mg dose range |

Table 4: Safety Profile from Phase Ib Clinical Trial of this compound

| Adverse Event | Incidence | Severity | Management |

|---|---|---|---|

| Diarrhea | 56.1% | Mostly mild to moderate | Standard antidiarrheal medications |

| Rash | 41.5% | Mostly mild to moderate | Topical corticosteroids, emollients |

| Any Adverse Event | 95.1% | Mostly mild to moderate | Supportive care, dose adjustment if needed |

| Dose-Limiting Toxicities | None reported | Up to 650 mg dose | Not applicable |

| Maximum Tolerated Dose | Not reached | Up to 650 mg | Further dose exploration ongoing |

Experimental Protocols

Kinase Inhibition Assays

The assessment of this compound's direct inhibitory activity against EGFR kinase utilizes cell-free kinase assays employing time-resolved fluorescence resonance energy transfer (TR-FRET) technology. This protocol begins with preparing the reaction mixture containing the enzyme (wild-type or mutant EGFR), the Ulight-poly-GT peptide substrate, ATP, and varying concentrations of this compound in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EFTA, 2 mM DTT, and 0.01% Tween-20) in a 96-well plate format [8]. The kinase reactions are incubated at room temperature for 1 hour and then stopped by the addition of EDTA. A specific Europium-labeled anti-phosphopeptide antibody is then added to the reaction in Lance detection buffer, and the mixture is incubated for 30 minutes to allow antibody binding to the phosphorylated substrate [8].

The LANCE signal is measured using an EnVision Multilabel Reader with excitation at 320 nm and emission monitoring at 615 nm (donor) and 665 nm (acceptor) [8]. The IC50 values are determined by plotting the inhibition data against this compound concentrations and fitting the curve using GraphPad Prism software or similar analytical tools. This method allows for precise quantification of this compound's potency against different EGFR mutants and provides comparative data against other EGFR TKIs.

Cellular Viability and Proliferation Assays

The assessment of this compound's antitumor activity in cellular models employs MTT assays for quantitative viability measurement and colony formation assays for long-term proliferative capacity. For the MTT assay, cells (5 × 10³) are seeded in 96-well sterile plastic plates overnight and then treated with relevant concentrations of this compound [8]. After 72 hours of exposure, 15 μL of MTT solution (5 mg/mL) is added to each well and plates are incubated for 4 hours to allow formazan crystal formation. The crystalline formazan is solubilized with 100 μL of a 10% (w/v) SDS solution for 24 hours, and absorbance at 595 nm is read spectrophotometrically using a microplate reader [8].

For colony formation assays, which measure long-term proliferative capacity and clonogenic survival, cells (0.1-1 × 10³) are seeded in 6-well plates and treated with this compound [8]. After 10-14 days of incubation, the resulting colonies are stained with crystal violet and counted manually or using automated colony counters. This assay provides information about the cytostatic effects of this compound and its ability to inhibit cancer cell self-renewal capacity. Both assays should be performed in at least three independent experiments to ensure statistical reliability, with results presented as mean ± standard deviation [8].

In Vivo Xenograft Studies

The in vivo efficacy of this compound is evaluated using mouse xenograft models of human lung adenocarcinoma. The protocol begins with establishing tumors by subcutaneously injecting human NSCLC cell lines (such as HCC827 or H1975) or patient-derived xenograft (PDX) cells into immunodeficient mice [8]. Once tumors reach a measurable size (typically 100-200 mm³), mice are randomized into treatment groups receiving either vehicle control or this compound at various doses administered via oral gavage. The dosing regimen typically follows twice-daily administration to maintain consistent drug exposure, reflecting the pharmacokinetic profile observed in clinical studies [4].

Tumor dimensions are measured regularly using calipers, and tumor volumes are calculated using the formula: volume = (length × width²) / 2. Body weight is monitored as an indicator of overall toxicity [8]. At predetermined endpoints, tumors are harvested for further analysis, including assessment of EGFR phosphorylation status, downstream signaling pathway modulation (AKT, ERK), and immunohistochemical analysis of proliferation markers (Ki-67) and apoptosis (cleaved caspase-3) [8]. For studies investigating efficacy against intracranial metastases, which represent a clinical challenge in NSCLC management, specialized protocols involving intracranially implanted tumors are employed, with survival as the primary endpoint [8].

Resistance Mechanisms and Future Directions

Resistance to EGFR-TKIs

Despite the initial efficacy of EGFR tyrosine kinase inhibitors including this compound, the development of acquired resistance remains a significant clinical challenge. Resistance mechanisms can be broadly categorized as EGFR-dependent and EGFR-independent pathways [5] [6]. The most common EGFR-dependent mechanism is the emergence of the T790M gatekeeper mutation in exon 20, which occurs in approximately 50-60% of cases resistant to first-generation EGFR TKIs [5]. This mutation sterically hinders drug binding while increasing ATP affinity, significantly reducing inhibitor efficacy. Additional tertiary mutations such as C797S can confer resistance to third-generation EGFR TKIs that were specifically designed to target T790M-mutant EGFR [5].

EGFR-independent resistance mechanisms include activation of bypass signaling pathways that circumvent EGFR blockade. These include amplification of MET or HER2, activation of the RAS-RAF-MEK-MAPK or PI3K-AKT pathways through various genetic alterations, and phenotypic transformation such as epithelial-to-mesenchymal transition (EMT) or transformation to small cell lung cancer (SCLC) histology [5] [3]. Additionally, BCL2-like 11 (BIM) deletion polymorphism has been identified as a mechanism of intrinsic resistance to EGFR-TKIs in some Asian populations, resulting in impaired apoptotic response to TKI treatment [6].

Future Research Directions

The evolving understanding of resistance mechanisms has guided the development of next-generation strategies to overcome treatment limitations. Current research focuses on several key areas: (1) Fourth-generation EGFR TKIs capable of targeting tertiary resistance mutations such as C797S; (2) Rational combination therapies targeting both EGFR and bypass signaling pathways; (3) Antibody-drug conjugates (ADCs) that deliver cytotoxic payloads specifically to EGFR-expressing cells; and (4) Novel allosteric inhibitors that target distinct regions of the EGFR kinase domain [5] [3].

For this compound specifically, future studies should explore its activity against uncommon EGFR mutations, its efficacy in combination regimens with chemotherapy or other targeted agents, and its potential application in other EGFR-driven malignancies beyond NSCLC. Additionally, further investigation is needed to determine this compound's penetration of the blood-brain barrier and efficacy against CNS metastases, which represent a significant clinical problem in advanced NSCLC [8]. The ongoing development of this compound analogs with improved potency and selectivity may also yield compounds with activity against resistant mutants while maintaining favorable toxicity profiles.

Conclusion

This compound represents a valuable addition to the arsenal of EGFR tyrosine kinase inhibitors for the treatment of advanced NSCLC with activating EGFR mutations. Its specific mechanism of action as a reversible, competitive inhibitor of the ATP-binding site in the EGFR kinase domain, combined with its favorable pharmacokinetic profile and manageable toxicity, positions it as an effective therapeutic option. The phase Ib clinical trial data demonstrating promising efficacy with a median PFS of 9.9 months and OS of 14.6 months, along with a favorable safety profile characterized primarily by manageable rash and diarrhea, support its continued development.

References

- 1. Structural Insight and Development of EGFR Tyrosine Kinase ... [pmc.ncbi.nlm.nih.gov]

- 2. Globally Approved EGFR Inhibitors: Insights into Their ... [mdpi.com]

- 3. Targeting the EGFR signaling pathway in cancer therapy [pmc.ncbi.nlm.nih.gov]

- 4. Safety, tolerability, and pharmacokinetics of this compound, a novel ... [pmc.ncbi.nlm.nih.gov]

- 5. Resistance mechanisms to osimertinib in EGFR-mutated ... [nature.com]

- 6. Mechanisms of Epidermal Growth Factor Receptor ... [pmc.ncbi.nlm.nih.gov]

- 7. Safety, tolerability, and pharmacokinetics of this compound, a ... [pubmed.ncbi.nlm.nih.gov]

- 8. Superior efficacy and selectivity of novel small molecule ... [pmc.ncbi.nlm.nih.gov]

Basic Properties and Mechanism of Action

Simotinib is classified as a first-generation, reversible EGFR inhibitor that competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain [1]. Its core chemical structure is based on a quinazoline-4,6-diamine nucleus [1].

The table below summarizes its key characteristics:

| Property | Description |

|---|---|

| Systematic Name | 4-quinazolinamine, N-(3-chloro-4-fluorophenyl)-6-[2-(5,8-dioxa-11-azadispiro[2.0.4.3]undec-11-yl) ethoxy]-7-methoxy hydrochloric acid [2] |

| CAS Number | 944258-89-3 [3] [4] [5] |

| Molecular Formula | C({25})H({26})ClFN({4})O({4}) [3] [5] |

| Molecular Weight | 500.95 g/mol [3] |

| Mechanism | Selective, reversible EGFR tyrosine kinase inhibitor [3] [1] |

| Primary Indication | Advanced NSCLC with EGFR mutations [6] |

| IC(_{50}) (EGFR) | 19.9 nM [3] [6] |

This compound exerts its anti-tumor activity by inhibiting EGFR phosphorylation, which blocks the downstream signaling pathways responsible for cancer cell proliferation and survival [5]. In vitro, it dose-dependently inhibits the growth of EGFR-overexpressing human A431 tumor cells and shows significant selectivity for EGFR over other kinases [3].

Preclinical and Clinical Data

In Vivo Efficacy and Toxicology

In nude mouse xenograft models, this compound demonstrated anti-tumor activity by inhibiting EGFR phosphorylation [6] [5]. Preclinical toxicology studies indicated a favorable tolerability profile, with common toxicities including weight loss, diarrhea, salivation, and alopecia [6]. One study noted that multiple doses of this compound reduced rat body weight, likely due to decreased food intake, suggesting adverse effects on the gastrointestinal tract [3].

Clinical Pharmacokinetics in Humans

A phase Ib clinical trial (NCT01772732) in patients with advanced NSCLC evaluated doses from 100 mg to 650 mg administered twice daily [6].

| Pharmacokinetic Parameter | Profile |

|---|---|

| T(_{max}) | 1 to 4 hours (after multiple doses) [6] |

| T(_{1/2}) | 6.2 to 13.0 hours (after multiple doses) [6] |

| Absorption & Elimination | Rapidly absorbed and eliminated [6] |

| Dose-Exposure Relationship | No clear relationship observed after multiple-dose administration [6] |

Another study in healthy Chinese volunteers reported an average clearance half-life of 8-12 hours, supporting a twice-daily dosing regimen [6].

Clinical Safety and Efficacy

The phase Ib trial found this compound was well-tolerated with no dose-limiting toxicities, and the maximum tolerated dose (MTD) was not reached [6].

| Category | Findings |

|---|---|

| Most Common Adverse Events (AEs) | Diarrhea (56.1%) and rash (41.5%); most AEs were mild or moderate [6] |

| Tumor Response | Partial response: 39.3%; Stable disease: 46.3% [6] |

| Survival | Median Progression-Free Survival (PFS): 9.9 months; Median Overall Survival (OS): 14.6 months [6] |

Experimental Protocols

Analytical Method: LC-ESI-MS/MS for Pharmacokinetics

A validated method for determining this compound concentration in human plasma uses Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) [2].

Key Protocol Steps:

- Sample Preparation: Protein precipitation with acetonitrile [2].

- Chromatography: An Agilent Zorbax SB-C18 column (4.6 x 150 mm, 5 μm) with an isocratic mobile phase of acetonitrile and 0.1% formic acid in water (70:30, v/v) [2].

- Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode. The transition for this compound is m/z 501.2→112.1 [2].

- Validation: The method demonstrated linearity from 1.0 to 1000 ng/mL, with precision and accuracy within acceptable limits (<9.3% and ±5.7%, respectively) [2].

In Vitro Cell Growth Inhibition Assay

Precellular studies characterized this compound's activity using tumor cell lines [3].

- Cell Line: Human A431 tumor cells (high EGFR expression) [3].

- Procedure: Cells exposed to increasing concentrations of this compound. Cell growth or viability measured to generate dose-response curves [3].

- Outcome: this compound inhibited growth of EGFR-overexpressing cells in a dose-dependent manner, with no significant activity against other kinases in the study [3].

Formulation and Handling

Solubility: Soluble in DMSO (~125 mg/mL or ~249.53 mM) [5].

In Vivo Dosing Formulation Example: For animal studies, one common formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, prepared by adding co-solvents sequentially to achieve a clear solution [5].

Storage: Powder should be stored at -20°C; in solvent, at -80°C [5].

This compound in the Context of EGFR Inhibitors

This compound is one of fourteen globally approved small-molecule EGFR inhibitors [1]. It was approved in China for clinical use and belongs to the first generation of EGFR TKIs that bind reversibly to the receptor [1]. Its approved use is for solid cancers [1].

The following diagram illustrates the EGFR signaling pathway and this compound's mechanism of action.

> this compound inhibits the EGFR tyrosine kinase domain, blocking downstream signaling pathways that drive cancer cell proliferation and survival.

References

- 1. Globally Approved EGFR Inhibitors: Insights into Their ... [mdpi.com]

- 2. LC-ESI-MS/MS determination of this compound, a novel ... [sciencedirect.com]

- 3. | EGFR | TargetMol this compound [targetmol.com]

- 4. | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY this compound [guidetopharmacology.org]

- 5. | inhibitor/agonist | CAS 944258-89-3 | Buy this compound from... This compound [invivochem.com]

- 6. Safety, tolerability, and pharmacokinetics of this compound, a novel ... [pmc.ncbi.nlm.nih.gov]

simotinib preclinical studies in vivo efficacy

Preclinical In Vivo Efficacy of Simotinib

The table below summarizes the key in vivo findings from preclinical studies, which formed the basis for subsequent clinical trials.

| Aspect | Preclinical Findings |

|---|---|

| Model System | Nude mouse xenograft models [1] [2]. |

| Tumor Cell Line | Human A431 cells (with high EGFR expression) [2]. |

| Mechanism of Action | Inhibition of EGFR phosphorylation in the xenograft model, demonstrating target engagement [1]. |

| Antitumor Activity | Demonstrated equal or superior antineoplastic (anti-cancer) activity compared to Erlotinib in preclinical studies [2]. |

| Pharmacokinetics | An average clearance half-life (( T_{1/2} )) of 8-12 hours in a Phase Ia study in healthy volunteers, supporting a twice-daily dosing schedule [1] [3]. |

Experimental Protocols for Key Assays

Here are the methodologies referenced in the preclinical and early clinical development of this compound.

In Vivo Efficacy Study Protocol

While the exact protocol for the initial xenograft studies is not detailed in the search results, the general model is described. Furthermore, the design of the subsequent Phase Ib clinical trial provides insight into the translation of this preclinical work.

- Model: Nude mouse xenograft model [1] [2].

- Cell Line: Human A431 tumor cells, which are known to have high expression of EGFR [2].

- Endpoint: The study demonstrated that this compound exerts its anti-tumor action by inhibiting EGFR phosphorylation in the tumor xenografts [1].

Bioanalytical Protocol for Pharmacokinetics

A specific and validated method was developed to quantify this compound levels in plasma, which is crucial for both preclinical and clinical pharmacokinetic studies.

- Technique: Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) [4].

- Sample Preparation: Involved a simple protein precipitation using methanol [4].

- Internal Standard: Erlotinib was used as the internal standard [4].

- Chromatography: A Zorbax SB-C8 column with a mobile phase of 0.1% formic acid with 10 mM ammonium formate and methanol [4].

- Assay Performance: The method was validated over a concentration range of 1-1000 ng/mL, with a total analysis time of 4 minutes per injection [4].

This compound's Mechanism and Signaling Pathway

This compound is a novel, orally bioavailable small-molecule inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [2] [5]. The following diagram illustrates the core signaling pathway it inhibits.

The diagram above shows that this compound binds to the intracellular tyrosine kinase domain of EGFR, preventing its autophosphorylation and subsequent activation of downstream oncogenic signaling pathways [1] [6]. This inhibition ultimately halts the cellular processes that drive cancer progression.

Conclusion for Research and Development

The preclinical data positioned this compound as a promising, specific EGFR-TKI. Its progression into clinical trials demonstrates a successful translation from bench to bedside. For a complete preclinical profile, further investigation into specific dose-ranging efficacy studies, toxicity profiles in animal models, and experiments in a wider array of cancer cell-derived xenografts would be beneficial.

References

- 1. Safety, tolerability, and pharmacokinetics of this compound, a novel ... [pmc.ncbi.nlm.nih.gov]

- 2. | inhibitor/agonist | CAS 944258-89-3 | Buy this compound from... This compound [invivochem.com]

- 3. Safety, tolerability, and pharmacokinetics of this compound , a novel speci [dovepress.com]

- 4. Development and validation of a UPLC-MS/MS assay for the... [pubmed.ncbi.nlm.nih.gov]

- 5. Globally Approved EGFR Inhibitors: Insights into Their ... [mdpi.com]

- 6. Targeting the EGFR signaling pathway in cancer therapy [pmc.ncbi.nlm.nih.gov]

Core Biochemical & Pharmacological Profile of Simotinib

The table below summarizes the key quantitative data for Simotinib:

| Parameter | Value | Context / Notes |

|---|---|---|

| IC₅₀ for EGFR [1] | 19.9 nM | In vitro biochemical assay; defines primary potency [1]. |

| Clinical Dose [2] | 100 - 650 mg | Doses tested in Phase Ib trial; administered twice daily [2]. |

| T₁/₂ (Half-life) [2] | 6.2 - 13.0 hrs | Observed after multiple-dose administration [2]. |

| Tmax [2] | 1 - 4 hrs | Time to reach maximum plasma concentration [2]. |

| Objective Response Rate (ORR) [2] | 39.3% | Percentage of patients who achieved a partial response in Phase Ib trial [2]. |

| Disease Control Rate (DCR) [2] | 85.6% | Combined rate of partial response (39.3%) and stable disease (46.3%) [2]. |

| Median PFS [2] | 9.9 months | Progression-Free Survival in Phase Ib trial [2]. |

| Median OS [2] | 14.6 months | Overall Survival in Phase Ib trial [2]. |

Experimental Protocols from Key Studies

For fellow researchers, here are the methodologies underpinning the data.

Phase Ib Clinical Trial Protocol

This study provides the primary human pharmacokinetic and safety data [2].

- Study Design: A single-center, non-randomized, dose-escalation study following a modified 3+3 Fibonacci design [2].

- Patient Population: 41 enrolled patients with advanced NSCLC harboring EGFR mutations (e.g., E19del, L858R) who had relapsed after at least one platinum-based regimen [2].

- Dosing Regimen: this compound was administered orally, twice daily, in 28-day cycles. The dose was escalated from 100 mg to 650 mg [2].

- Pharmacokinetic Assessment: Blood samples for PK analysis were collected on Days 1, 8, 9, 10, 15, 22, and 29. Analysis determined key parameters like Tmax and T₁/₂ [2].

- Safety & Efficacy Assessment:

- Safety: Assessed by monitoring adverse events (AEs), serious AEs (SAEs), and hematological toxicity, graded according to NCI CTC AE v4.0 [2].

- Efficacy: Tumor response was assessed via imaging (CT or MRI) at baseline, on Day 29, and every 8 weeks thereafter. Response was evaluated using standard oncological criteria [2].

Preclinical Assays for IC₅₀ Determination

The foundational IC₅₀ value comes from earlier preclinical work [1].

- In Vitro Kinase Assay: The half-maximal inhibitory concentration (IC₅₀ of 19.9 nM) was determined using an assay that measures this compound's ability to inhibit EGFR tyrosine kinase activity in a biochemical setting [1].

- Cellular Assay: The compound's effect on cell growth was demonstrated in human A431 tumor cells, which have high expression of EGFR. This compound inhibited growth in a dose-dependent manner [1].

Mechanism of Action and Clinical Context

The following diagram illustrates this compound's mechanism of action and its evaluation in the clinical trial workflow.

This compound mechanism and clinical trial workflow

Insights for Drug Development Professionals

- Favorable PK Profile: The half-life of ~6-13 hours supports a twice-daily dosing regimen to maintain stable therapeutic exposure [2].

- Manageable Safety Profile: The most common adverse events were rash (41.5%) and diarrhea (56.1%), which were mostly mild to moderate and manageable. No dose-limiting toxicities were observed, and the maximum tolerated dose (MTD) was not reached up to 650 mg [2].

- Classification: this compound is classified as a selective, first-generation, reversible EGFR TKI that is orally bioavailable [1] [3].

References

simotinib initial phase I clinical trial results

Summary of Phase Ib Clinical Trial Results

The following table consolidates the key quantitative findings from the phase Ib trial of Simotinib in patients with advanced non-small cell lung cancer (NSCLC) and EGFR sensitizing mutations [1] [2] [3].

| Trial Aspect | Summary of Findings |

|---|---|

| ClinicalTrials.gov ID | NCT01772732 [1] [2] |

| Study Population | 41 patients with advanced NSCLC and EGFR mutations, relapsed after platinum-based chemotherapy [1] [4]. |

| Dosing Regimen | Oral administration, twice daily, in 28-day cycles. Doses escalated from 100 mg to 650 mg [1]. |

| Primary Objective: Safety & Tolerability | |

| • Maximum Tolerated Dose (MTD) | Not reached (no DLTs observed up to 650 mg) [1] [2]. |

| • Patients with ≥1 Adverse Event (AE) | 95.1% (39/41 patients) [1] [2]. |

| • Most Common AEs | Diarrhea (56.1%) and Rash (41.5%); mostly mild or moderate [1] [2]. |

| Pharmacokinetics (PK) | |

| • Time to Max Concentration (Tmax) | 1 to 4 hours [1] [2]. |

| • Elimination Half-Life (T1/2) | 6.2 to 13.0 hours [1] [2]. |

| • Dose-Exposure Relationship | Approximately proportional from 200-650 mg after a single dose, but less than proportional after multiple doses [1] [2]. |

| Preliminary Efficacy | |

| • Objective Response Rate (ORR) | 39.3% - 40% (Partial Response) [1] [2]. |

| • Disease Control Rate (DCR) | 46.3% had Stable Disease [1]. |

| • Median Progression-Free Survival (PFS) | 9.9 months [1] [2]. |

| • Median Overall Survival (OS) | 14.6 months [1] [2]. |

| • Efficacy in Brain Metastasis (BM) | In the 500 mg and 650 mg cohorts, 5 of 8 (62.5%) patients with BM achieved Partial Response [2]. |

Detailed Experimental Protocols

The phase Ib trial employed rigorous methodologies to evaluate the safety, pharmacokinetics, and efficacy of this compound [1] [4].

Study Design and Treatment

- Design: A single-center, non-randomized, dose-escalation study using a 3+3 design per a modified Fibonacci scheme [1] [4].

- Treatment: Patients received this compound orally twice daily for 28-day cycles. Dose escalation to a higher level proceeded only if no Dose-Limiting Toxicities (DLTs) were observed in the lower dose group during the first cycle [1] [4].

Patient Population

- Key Inclusion Criteria:

- Key Exclusion Criteria:

Safety and Toxicity Assessment

- Evaluation Methods: AEs, serious AEs (SAEs), and hematological toxicity were monitored through physical examinations, electrocardiograms, echocardiography, and laboratory tests [1] [4].

- Grading Standard: All toxicities were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 4.0 [1] [4].

- DLT Definition: DLT was specifically defined as the occurrence of any of a list of drug-related severe AEs, including grade 4 diarrhea, grade 3/4 febrile neutropenia, grade 3 liver toxicity, QTc interval ≥500 ms, and other specified grade 3/4 non-hematological toxicities [1] [4].

Pharmacokinetic (PK) Evaluation

- Blood Sampling: For PK analysis, 2 mL blood samples were collected on:

- Day 1: Pre-dose and at 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, and 24 hours after the first dose.

- Days 8, 9, 10, 15, 22, and 29: At specified time points to profile multiple-dose administration [1].

- PK Parameters: Analysis focused on determining key parameters including maximum plasma concentration (C~max~), time to C~max~ (T~max~), area under the concentration-time curve (AUC), and elimination half-life (T~1/2~) [1].

Tumor Response Assessment

- Method: Tumor burden was assessed using computed tomography (CT) or magnetic resonance imaging (MRI) [1] [4].

- Schedule: Imaging was performed at baseline (study enrollment), on Day 29 of cycle 1, and subsequently every 8 weeks until disease progression, death, or study termination [1] [4].

- Evaluation Criteria: Tumor response was evaluated using standard oncological criteria to determine objective response rate (ORR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS) [1] [2].

This compound's Mechanism of Action

As a novel EGFR tyrosine kinase inhibitor, this compound's mechanism and experimental workflow can be visualized as follows. The diagram illustrates its targeted inhibition within the EGFR signaling pathway, which is critical for cell proliferation and survival in certain NSCLCs [1] [5].

This compound inhibits EGFR tyrosine kinase activity, blocking downstream signaling.

Conclusion and Future Directions

The initial phase Ib trial demonstrated that this compound is a well-tolerated and promising EGFR TKI with manageable toxicity and encouraging preliminary efficacy, particularly in patients with brain metastases [1] [2]. The trial established a dosing schedule of twice daily due to its half-life and explored doses up to 650 mg without reaching the maximum tolerated dose [1] [2].

The authors concluded that the results warranted further studies to explore higher doses, and specifically highlighted the need for ongoing investigation into this compound's activity in NSCLC patients with brain metastases [1] [2].

References

- 1. Safety, tolerability, and pharmacokinetics of this compound, a novel ... [pmc.ncbi.nlm.nih.gov]

- 2. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]

- 3. Safety, tolerability, and pharmacokinetics of this compound, a ... [pubmed.ncbi.nlm.nih.gov]

- 4. Safety, tolerability, and pharmacokinetics of this compound , a novel speci [dovepress.com]

- 5. Frontiers | Targeting Networks in Several... Signaling Pathway [frontiersin.org]

simotinib safety profile adverse events rash diarrhea

Simotinib Safety Profile: Data from a Phase Ib Trial

The primary source of safety information for this compound comes from a single phase Ib clinical trial (NCT01772732) in patients with advanced non-small cell lung cancer (NSCLC) and EGFR mutations [1] [2] [3]. The table below summarizes the key safety and efficacy findings from this study.

| Parameter | Findings for this compound |

|---|---|

| Trial Design | Phase Ib, dose-escalation (100 mg to 650 mg, twice daily) [1] [4] |

| Patients Evaluable | 41 enrolled, 40 evaluable for response [4] |

| Most Common Adverse Events (AEs) | Diarrhea(56.1%), Rash (41.5%) [1] [2] [3] |

| Severity of AEs | 95.1% experienced at least one AE; most were mild or moderate [1] [2] |

| Dose-Limiting Toxicities (DLTs) | No DLTs observed [1] [3] |

| Maximum Tolerated Dose (MTD) | Not reached, even at the highest dose of 650 mg [1] [3] |

| Pharmacokinetics | Rapid absorption (Tmax: 1-4 hrs) and elimination (T1/2: 6.2-13.0 hrs) [1] [3] |

| Preliminary Efficacy | Partial Response: 39.3%-40%; Stable Disease: 46.3% [1] [4] |

| Survival Data | Median Progression-Free Survival: 9.9 months; Median Overall Survival: 14.6 months [1] [2] |

Experimental Protocol from the Phase Ib Study

For researchers designing similar trials, the methodology from the published this compound study is outlined below [1] [3]:

- Study Population: Adults (18-65 years) with histologically confirmed advanced NSCLC with EGFR sensitizing mutations (e.g., E19del, L858R) who had relapsed after at least one platinum-based regimen. Patients with ECOG performance status of 0-2 and adequate bone marrow, liver, and renal function were included.

- Study Design & Dosing: A single-center, non-randomized, dose-escalation study using a 3+3 design. This compound was administered orally twice daily for 28-day cycles. Dose escalation proceeded from 100 mg to 650 mg only if no DLTs were observed in the previous cohort during the first cycle.

- Safety Assessments: Safety, the primary outcome, was assessed in all patients who received at least one dose. This included monitoring of AEs, serious AEs (SAEs), and hematological toxicity through physical examinations, special tests (ECG, echocardiography), and laboratory investigations (hematology, liver and renal function) on specified days. Toxicities were graded according to NCI CTCAE v4.0.

- DLT Definition: The study pre-specified DLTs as certain drug-related AEs, including uncontrolled hypertension, decreased LVEF >10%, severe diarrhea (Grade 4 or prolonged Grade 3), severe vomiting, significant renal or liver toxicity, prolonged QTc interval, severe/uncontrolled rash, and severe hematological toxicities [1] [3].

- Pharmacokinetic (PK) Sampling: Blood samples for PK analysis were collected intensively on Day 1 and at multiple time points thereafter (e.g., Days 8, 9, 10, 15, 22, and 29) to characterize the absorption and elimination of the drug [1].

Mechanism and Class-Wide Safety Considerations

The following diagram illustrates the mechanism of action of EGFR-TKIs like this compound and the origin of common class-effect adverse events.

EGFR-TKIs inhibit downstream signaling pathways, leading to both antitumor effects and mechanism-based toxicities in the skin and GI tract [5].

- Mechanism of Action: this compound is a novel, selective EGFR tyrosine kinase inhibitor. It binds to the intracellular tyrosine kinase domain of EGFR, preventing autophosphorylation and subsequent activation of key downstream signaling pathways like MAPK and PI3K/AKT, which are crucial for cell proliferation and survival [1]. This inhibition drives its antitumor efficacy.

- Origin of Adverse Events: The most common AEs, rash and diarrhea, are on-target, mechanism-based toxicities. EGFR is also expressed in normal epithelial tissues, including the skin and gastrointestinal tract. Inhibiting EGFR in these tissues disrupts normal function, leading to:

Comparative Context with Other EGFR-TKIs

While direct head-to-head comparisons for this compound are not available, analyses of the broader drug class provide context. The table below summarizes common AEs across different generations of established EGFR-TKIs, based on meta-analyses and pharmacovigilance studies [7] [5].

| EGFR-TKI (Generation) | Most Frequent AEs (All Grade) | Notable High-Grade or Unique Risks |

|---|---|---|

| Gefitinib, Erlotinib (1st) | Rash, Diarrhea, ALT Increased [5] | Higher risk of interstitial lung disease (Gefitinib) [6]; "Intestinal obstruction", "Hypokalaemia" (signals from FAERS) [6]. |

| Afatinib (2nd) | Diarrhea, Rash, Mucositis/Stomatitis [8] [5] | Generally higher incidence/severity of AEs (e.g., paronychia, diarrhea) vs. 1st gen [6]. |

| Osimertinib (3rd) | Diarrhea, Rash [7] | Higher risk of leukopenia, thrombocytopenia, and cardiac disorders; longer median onset for cardiac AEs (41 days) [7]. |

| This compound | Diarrhea (56.1%), Rash (41.5%) [1] | No DLTs or MTD identified up to 650 mg; manageable AEs [1] [4]. |

Management and Research Implications

- Management is Key: For all EGFR-TKIs, most AEs are mild to moderate and manageable with proactive intervention. Studies show that correct management can reduce the severity of diarrhea by ~95% and rash by ~65% [8]. This is critical for maintaining patients' quality of life and treatment adherence.

- Positioning of this compound: The phase Ib trial suggests this compound has a predictable and manageable on-target toxicity profile, consistent with other EGFR-TKIs, but without reaching an MTD in the studied range. Its promising efficacy, including in patients with brain metastases, warrants further investigation [4].

References

- 1. Safety, tolerability, and pharmacokinetics of this compound, a novel ... [pmc.ncbi.nlm.nih.gov]

- 2. Safety, tolerability, and pharmacokinetics of this compound, a ... [pubmed.ncbi.nlm.nih.gov]

- 3. , tolerability, and pharmacokinetics of Safety , a novel speci this compound [dovepress.com]

- 4. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]

- 5. Adverse event profiles of epidermal growth factor receptor‐ ... [pmc.ncbi.nlm.nih.gov]

- 6. Safety Profile of Epidermal Growth Factor Receptor ... [nature.com]

- 7. Adverse event profiles of EGFR-TKI: network meta-analysis ... [frontiersin.org]

- 8. management of nonhematologic toxicities associated with different... [pubmed.ncbi.nlm.nih.gov]

Application Note: LC-ESI-MS/MS Method for Determination of Simotinib in Human Plasma

Introduction

Simotinib is a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor developed for the treatment of advanced non-small cell lung cancer (NSCLC) with EGFR gene mutations [1] [2]. Bioanalytical methods for the precise quantification of this compound in plasma are essential for conducting pharmacokinetic studies and therapeutic drug monitoring. This application note details a validated liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method for the determination of this compound concentrations in human plasma, using erlotinib as an internal standard (IS) [3] [4]. The method has been successfully applied in a pharmacokinetic study involving healthy volunteers and patients with advanced NSCLC [3] [1].

Experimental Protocol

Chemicals and Reagents

- Analyte: this compound reference standard (purity ≥ 99.7%) [4].

- Internal Standard (IS): Erlotinib (purity ≥ 99.8%) [3] [4].

- Solvents: HPLC-grade methanol and acetonitrile [4].

- Water: Deionized water, HPLC grade.

- Other Reagents: Diethyl ether, formic acid, ammonium formate (for UPLC method) [3] [5].

Instrumentation and Conditions

The analysis can be performed using either High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) systems coupled to a tandem mass spectrometer.

Table 1: Chromatographic Conditions

| Parameter | HPLC Method [3] [4] | UPLC Method [5] |

|---|---|---|

| Column | Agilent TC-C₁₈ (4.6 × 150 mm, 5 µm) | Zorbax SB-C₈ (2.1 × 100 mm, 3.5 µm) |

| Mobile Phase | Isocratic elution | 0.1% formic acid with 10 mM ammonium formate / Methanol (20:80, v/v) |

| Flow Rate | Not Specified | 0.2 mL/min |

| Run Time | ~6.0 min for this compound | 4.0 min |

| Auto-sampler Temp. | - | 4 °C |

Table 2: Mass Spectrometric Conditions [3] [5] [4]

| Parameter | Setting |

|---|---|

| Ion Source | Electrospray Ionization (ESI) |

| Ionization Mode | Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | this compound: m/z 501.2 → 182.1 Erlotinib (IS): m/z 394.4 → 278.1 | | Source Temperature | Optimize per instrument manual | | Nebulizer Gas | Optimize per instrument manual |

Sample Preparation Procedure: Liquid-Liquid Extraction

The following protocol is adapted from the published method [3] [4].

- Aliquot: Transfer 1 mL of human plasma sample into a clean glass tube.

- Add IS: Add a known volume of the erlotinib internal standard working solution.

- Extract: Add diethyl ether (volume not specified in search results, typically 3-5 mL) and vortex mix vigorously for 10 minutes.

- Centrifuge: Centrifuge the mixture at approximately 4000 rpm for 5 minutes to separate the organic and aqueous layers.

- Transfer & Evaporate: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen gas at a moderate temperature (e.g., 40°C).

- Reconstitute: Reconstitute the dried residue with 100-200 µL of the mobile phase.

- Inject: Vortex to dissolve and inject an aliquot (e.g., 10 µL) into the LC-ESI-MS/MS system.

Alternative Sample Preparation: Protein Precipitation

An alternative, simpler protein precipitation method using methanol has also been validated for UPLC-MS/MS [5].

Method Validation Summary

The method has been comprehensively validated according to standard bioanalytical guidelines [3] [5].

Table 3: Method Validation Data

| Validation Parameter | Result |

|---|---|

| Linear Range | 2.058 - 3000 µg/L (ppb) [3] or 1 - 1000 ng/mL [5] |

| Correlation Coefficient (r²) | > 0.992 [3] |

| Lower Limit of Quantification (LLOQ) | 2.058 µg/L [3] or 1 ng/mL [5] |

| Intra-day Precision (% RSD) | < 10% [3] |

| Inter-day Precision (% RSD) | < 10% [3] |

| Accuracy (% Bias/Nominal) | ≤ 7% [3] or -7.4 to 7.4% [5] |

| Extraction Recovery | > 90% [5] |

| Matrix Effect | Not significant [5] |

Application to a Pharmacokinetic Study

The validated method was successfully applied to a pharmacokinetic study in twelve healthy Chinese volunteers after a single oral dose of this compound [3]. Key pharmacokinetic parameters are summarized below.

Table 4: Mean Pharmacokinetic Parameters in Healthy Volunteers [3]

| Pharmacokinetic Parameter | Mean Value (± SD) |

|---|---|

| Cₘₐₓ (Maximum Concentration) | 254.79 ± 98.30 µg/L |

| Tₘₐₓ (Time to Cₘₐₓ) | 1.71 ± 0.48 hours |

| t₁/₂ (Elimination Half-life) | 5.37 ± 2.32 hours |

| AUC₀–t (Area Under Curve, 0-t) | 1262.59 ± 501.41 µg/L·h |

| AUC₀–∞ (Area Under Curve, 0-∞) | 1329.95 ± 517.42 µg/L·h |

In a subsequent phase Ib clinical trial on patients with advanced NSCLC, this compound was administered twice daily. The reported half-life after multiple doses ranged between 6.2 and 13.0 hours, with a Tₘₐₓ between 1 and 4 hours [1] [2]. The drug was well tolerated, with rash and diarrhea being the most common adverse events [1].

Workflow Diagram

The following diagram illustrates the complete experimental workflow for the quantification of this compound in plasma, from sample preparation to data analysis.

Discussion and Conclusion

This application note outlines a robust, sensitive, and specific LC-ESI-MS/MS method for the determination of this compound in human plasma. The method employs a straightforward liquid-liquid extraction and demonstrates excellent precision, accuracy, and a wide linear dynamic range suitable for pharmacokinetic studies [3] [5]. The clinical data obtained using this method confirm that this compound is rapidly absorbed and exhibits a manageable pharmacokinetic profile, supporting its further clinical development for NSCLC [3] [1] [2]. This protocol provides researchers and drug development professionals with a reliable tool for the bioanalysis of this compound.

References

- 1. Safety, tolerability, and pharmacokinetics of this compound, a novel ... [pmc.ncbi.nlm.nih.gov]

- 2. Safety, tolerability, and pharmacokinetics of this compound, a ... [dovepress.com]

- 3. - LC - ESI / MS determination of MS , a novel epidermal growth... This compound [pubmed.ncbi.nlm.nih.gov]

- 4. LC-ESI-MS/MS determination of this compound, a novel ... [sciencedirect.com]

- 5. Development and validation of a UPLC-MS/MS assay ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Simotinib Protein Precipitation Extraction in Human Plasma

Introduction to Simotinib and Analytical Context

This compound is a novel oral small-molecule tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). It has demonstrated promising antineoplastic activities in preclinical studies, leading to its entry into clinical trials for conditions such as non-small cell lung cancer (NSCLC) and breast cancer [1] [2] [3]. Robust and reliable bioanalytical methods are essential to support pharmacokinetic studies during clinical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of drugs in biological matrices due to its high sensitivity and specificity. A critical first step in such analyses is sample preparation, where protein precipitation extraction (PPE) is widely valued for its simplicity and effectiveness in removing interfering plasma proteins and isolating the analyte [1] [4].

Detailed Experimental Protocol for Protein Precipitation

This protocol is adapted from the method developed for the clinical pharmacokinetic study of this compound, which used a simple protein precipitation technique [1].

Reagents and Materials

- Analyte: this compound reference standard (purity ≥99.7%)

- Internal Standard (IS): Erlotinib (purity ≥99.8%)

- Plasma Sample: Human plasma (e.g., from healthy volunteers or patients)

- Precipitation Solvent: HPLC-grade methanol

- Mobile Phase Components: HPLC-grade water, HPLC-grade methanol, formic acid (≥98%), ammonium formate

- Labware: Micropipettes, polypropylene microcentrifuge tubes (1.5-2 mL), vial centrifuge, vortex mixer, and LC-MS/MS system

Sample Preparation and Protein Precipitation Procedure

- Aliquot Plasma: Pipette 100 µL of human plasma sample into a clean microcentrifuge tube.

- Add Internal Standard: Add a known, appropriate volume of the erlotinib internal standard working solution to the plasma aliquot [1] [2].

- Precipitate Proteins: Add 300 µL of methanol (a 3:1 solvent-to-plasma ratio) to the tube [1].

- Vortex and Mix: Vigorously vortex the mixture for at least 1-2 minutes to ensure complete protein precipitation.

- Centrifuge: Centrifuge the samples at a high speed (e.g., 10,000 - 14,000 × g) for 10 minutes to form a compact protein pellet.

- Collect Supernatant: Carefully transfer the clear supernatant (the liquid layer above the protein pellet) to a new, clean autosampler vial or microcentrifuge tube [4].

- Analysis: The supernatant is now ready for direct injection into the LC-MS/MS system. Depending on the sensitivity requirements and matrix effects, the supernatant can be dried under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase to concentrate the analyte, though the original method used direct injection [1].

LC-MS/MS Analysis Conditions

The following table summarizes the instrumental parameters used for the quantification of this compound after protein precipitation, as reported in the literature.

Table 1: LC-MS/MS Instrumental Parameters for this compound Analysis

| Parameter | Specification 1 [1] | Specification 2 [2] |

|---|---|---|

| Chromatography | UPLC (Waters Acquity) | HPLC |

| Analytical Column | Zorbax SB-C8 (2.1 × 100 mm, 3.5 µm) | Agilent TC-C18 (4.6 × 150 mm, 5 µm) |

| Mobile Phase | 0.1% FA + 10 mM AF / Methanol (20:80, v/v) | Isocratic mixture of methanol and water (detailed ratio not specified) |

| Flow Rate | 0.2 mL/min | Not Specified |

| Injection Volume | Not Specified | 10 µL |

| Run Time | 4.0 min | ~6.0 min (for this compound) |

| Ionization Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |

| Ion Mode | Positive | Positive |

| MRM Transition (this compound) | m/z 501.2 → 182.1 | m/z 501.2 → 182.1 |

| MRM Transition (IS-Erlotinib) | m/z 394.4 → 278.1 | m/z 394.4 → 278.1 |

Abbreviations: FA (Formic Acid), AF (Ammonium Formate), MRM (Multiple Reaction Monitoring).

Method Validation Data

The protein precipitation and LC-MS/MS method for this compound was rigorously validated. The key performance characteristics are summarized in the table below.

Table 2: Summary of Method Validation Parameters

| Validation Parameter | Performance Data |

|---|---|

| Linear Range | 1 - 1,000 ng/mL [1] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL [1] |

| Intra-day Precision (RSD) | ≤ 9.4% [1] |

| Inter-day Precision (RSD) | < 10% [2] [5] |

| Intra-day Accuracy (RE) | -7.4 to 7.4% [1] |

| Inter-day Accuracy (Bias) | ≤ 7% [2] [5] |

| Extraction Recovery | > 90% [1] |

| Matrix Effect | Not significant [1] |

| Reported Tmax | 1.71 ± 0.48 hours [5] |

| Reported t½ | 5.37 ± 2.32 hours [5] |

| Application | Pharmacokinetic studies in NSCLC patients and healthy volunteers [1] [5] |

Workflow and Pathway Visualization

The following diagram illustrates the complete experimental workflow from sample collection to data analysis, integrating the protein precipitation protocol and subsequent LC-MS/MS analysis.

Diagram 1: Complete analytical workflow for the determination of this compound in human plasma using protein precipitation and LC-MS/MS.

Troubleshooting and Technical Notes

- Precipitation Solvent: Methanol provided excellent recovery (>90%) and minimal matrix effect in the validated method [1]. Other solvents like acetonitrile can be tested, but may alter the precipitation efficiency and chromatographic profile.

- Ion Suppression: Although the method showed no significant matrix effect, it is good practice to evaluate ion suppression/enhancement for each new batch of plasma by post-column infusion experiments.

- Chromatographic Performance: If peak shape deteriorates or retention times shift, check the mobile phase pH and composition consistency. Ensure the column is properly cleaned and stored.

- Sensitivity (LLOQ): If the Lower Limit of Quantification does not meet requirements, consider reconstituting the supernatant in a smaller volume of a weaker solvent after evaporation to concentrate the sample.

Conclusion

The protein precipitation extraction method outlined here provides a simple, robust, and efficient sample preparation technique for the quantification of this compound in human plasma. Coupled with a specific and sensitive LC-MS/MS detection, this protocol is well-suited for supporting high-throughput clinical pharmacokinetic studies, enabling researchers to reliably characterize the pharmacokinetic profile of this novel tyrosine kinase inhibitor.

References

- 1. Development and validation of a UPLC-MS/MS assay for the... [pubmed.ncbi.nlm.nih.gov]

- 2. LC-ESI-MS/MS determination of this compound, a novel ... [sciencedirect.com]

- 3. This compound Hydrochloride - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 4. : A comprehensive guide | Abcam Protein precipitation [abcam.com]

- 5. LC-ESI-MS/MS determination of this compound, a novel ... [pubmed.ncbi.nlm.nih.gov]

simotinib clinical dosing regimen twice daily

Simotinib Clinical Dosing Regimen & Protocol

This compound is a novel, specific EGFR tyrosine kinase inhibitor that was under investigation for advanced Non-Small Cell Lung Cancer (NSCLC) with EGFR sensitizing mutations [1] [2].

Established Dosing Regimen

The following data summarizes the key dosing and administration parameters from a phase Ib clinical trial (NCT01772732) [3] [1] [2].

| Parameter | Details |

|---|---|

| Indication | Advanced or metastatic NSCLC with EGFR sensitizing mutations (e.g., E19del, L858R), relapsed after first-line platinum-based chemotherapy [1] [2]. |

| Recommended Administration | Oral, twice daily (approximately every 12 hours) with continuous dosing in 28-day cycles [1] [2]. |

| Dose Levels Studied | 100 mg, 200 mg, 300 mg, 400 mg, 500 mg, and 650 mg, all administered twice daily [3] [1]. |

| Maximum Tolerated Dose (MTD) | Not reached within the studied dose range (up to 650 mg twice daily). No dose-limiting toxicities (DLTs) were reported [1] [2]. |

| Food Effect | Information not specified in the available study results. |

Pharmacokinetic (PK) Profile

Understanding the PK properties helps rationalize the twice-daily dosing schedule. The data below were collected after multiple-dose administration [1] [2].

| PK Parameter | Value/Range |

|---|---|

| Time to Max Concentration (T~max~) | 1 to 4 hours |

| Elimination Half-Life (T~1/2~) | 6.2 to 13.0 hours |

| Dose Proportionality | Exposure was approximately proportional from 200 mg to 650 mg after a single dose, but was less than dose-proportional after multiple doses. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these clinical findings, here is a summary of the key methodological details.

Clinical Trial Design Protocol

- Study Identifier: NCT01772732 [3] [1].

- Objective: Primary: Assess safety and tolerability. Secondary: Evaluate PK profile and preliminary anti-tumor activity [2].

- Design: Single-center, non-randomized, dose-escalation study using a 3+3 design [1] [2].

- Patient Population: 41 enrolled patients aged 18-65 with confirmed advanced NSCLC and EGFR mutations, who had relapsed after platinum-based chemotherapy. ECOG performance status of 0-2 was required [1] [2].

- Treatment Schedule: this compound was administered orally twice daily for 28-day cycles. Dose escalation proceeded only if no DLTs were observed in the previous cohort during the first cycle [1].

- DLT Assessment Period: The first 28-day cycle [1].

- Efficacy Assessment: Tumor response was assessed via CT or MRI at baseline, on Day 29, and every 8 weeks thereafter [1].

Pharmacokinetic Assessment Protocol

- Blood Sampling Schedule: Samples were collected on:

- Day 1: Pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, and 24 hours post-dose.

- Days 8, 9, 10, 15, 22, and 29: Specific times not detailed in the abstract, but used for PK profiling [1].

- PK Parameters Calculated: Maximum plasma concentration (C~max~), time to C~max~ (T~max~), area under the plasma concentration-time curve (AUC), and terminal half-life (T~1/2~) [1] [2].

Mechanism of Action & Signaling Pathway

This compound is a small molecule classified as a tyrosine kinase inhibitor (TKI). It specifically and selectively inhibits the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase (RTK) [2] [4].

The diagram below illustrates its mechanism of action and the associated experimental workflow for profiling its activity.

Key Application Notes for Researchers

- Dosing Justification: The twice-daily regimen is supported by a half-life of 6.2-13.0 hours, which is suitable for maintaining target coverage throughout the day [1] [2].

- Safety Profile: The phase Ib trial demonstrated a favorable safety profile. Rash (41.5%) and diarrhea (56.1%) were the most frequent adverse events, consistent with the class effects of EGFR inhibitors. Most events were mild to moderate in severity [3] [2].

- Efficacy Signals: Promising efficacy was observed, with a 40% partial response rate and a median progression-free survival (PFS) of 9.9 months. Notably, activity was also seen in patients with brain metastases [3].

- Combination Potential: A key resistance mechanism to targeted therapy is adaptive feedback loops involving other pathways. Research in other EGFR inhibitors suggests that combining TKIs with broad anti-inflammatory agents like prednisone can more effectively suppress these resistance pathways compared to blocking a single component like TNF [5].

Important Development Status Note

The clinical data referenced here is from a phase Ib trial published in 2019. The status of this compound's clinical development beyond this phase is not confirmed by the available search results. It is essential to consult current clinical trial registries (e.g., ClinicalTrials.gov) for the latest information on its development status, ongoing trials, and any updated dosing regimens.

References

- 1. Safety, tolerability, and pharmacokinetics of this compound, a novel ... [pmc.ncbi.nlm.nih.gov]

- 2. Safety, tolerability, and pharmacokinetics of this compound , a novel speci [dovepress.com]

- 3. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]

- 4. Recent developments in receptor tyrosine kinase inhibitors [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive targeting of resistance to inhibition of RTK ... [nature.com]

Comprehensive Application Notes and Protocols for Simotinib Blood Sample Collection and Pharmacokinetic Analysis

Introduction

Simotinib is a novel, oral small-molecule epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that has demonstrated promising antineoplastic activities in preclinical studies, showing equal or superior efficacy to erlotinib in various models. As a targeted therapeutic agent, this compound represents an important advancement in the treatment of advanced non-small cell lung cancer (NSCLC) with EGFR gene mutations. The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination, with an average half-life ranging between 6.2 and 13.0 hours after multiple-dose administration, supporting a twice-daily dosing regimen in clinical practice. Proper blood collection protocols and bioanalytical methods are essential for accurate characterization of this compound's pharmacokinetic properties, which directly inform dosing strategies and therapeutic efficacy in clinical settings.

The development of robust analytical methodologies for quantifying this compound concentrations in biological matrices has been critical to understanding its pharmacokinetic behavior and establishing appropriate dosing regimens. This document provides comprehensive application notes and detailed protocols to support researchers and drug development professionals in conducting pharmacokinetic studies of this compound, with emphasis on blood sample collection procedures, bioanalytical method implementation, and data interpretation guidelines. These standardized protocols ensure the generation of reliable, reproducible pharmacokinetic data that can be compared across different clinical trials and study populations, ultimately contributing to the optimal therapeutic use of this compound in oncology practice.

Blood Sample Collection Protocol

Sample Collection and Handling

The blood collection protocol for this compound pharmacokinetic analysis must be meticulously designed to capture critical pharmacokinetic parameters while maintaining sample integrity. Based on the phase Ib clinical trial methodology, blood samples should be collected in appropriate anticoagulant tubes (such as K2EDTA) at specific time points to fully characterize this compound's pharmacokinetic profile. The recommended sample volume is 2 mL per time point, which provides sufficient plasma for analysis while minimizing patient burden in clinical studies. Proper sample handling immediately after collection is crucial to prevent analyte degradation and ensure accurate quantification of this compound concentrations in plasma.

Collection Timepoints: For single-dose assessment, samples should be collected on Day 1 at pre-dose (0.05 hours before dosing) and at 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, and 24 hours after dosing. For multiple-dose assessment, samples should be collected on Days 1, 8, 9, 10, 15, 22, and 29, with intensive sampling on designated days to characterize peak and trough concentrations. These timepoints are strategically selected to capture the absorption phase, peak concentration, distribution phase, and elimination phase of this compound following oral administration.

Processing Methodology: After collection, blood samples must be centrifuged at recommended conditions (approximately 1500-2000 × g for 10 minutes at 4°C) to separate plasma from cellular components. The resulting plasma fraction should be immediately transferred to properly labeled polypropylene tubes and stored at -70°C or below until analysis. Freeze-thaw cycles should be minimized, as stability data indicates this compound remains stable through limited freeze-thaw cycles (typically up to three cycles) when properly handled.

Sample Storage and Stability

Maintaining sample integrity throughout storage is paramount for accurate this compound quantification. Processed plasma samples demonstrated stability when stored at -70°C for extended periods, supporting their use in long-term pharmacokinetic studies. To ensure analytical reliability, samples should be maintained at consistent freezing temperatures during storage and transportation, with temperature monitoring systems in place to detect any deviations. The chain of custody documentation should accompany all samples throughout the process, from collection to analysis, to ensure traceability and compliance with Good Clinical Practice guidelines.

Table: Blood Sample Collection Schedule for this compound Pharmacokinetic Profiling

| Study Phase | Day | Time Points (Relative to Dosing) | Critical Parameters |

|---|---|---|---|

| Single-Dose | Day 1 | Pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, 24 hours | C~max~, T~max~, AUC~0-24~, t~1/2~ |

| Multiple-Dose | Days 8, 15, 22, 29 | Pre-dose (trough) | C~trough~, Accumulation ratio |

| Steady-State | Day 9 | Pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, 24 hours | C~max,ss~, T~max,ss~, AUC~0-τ,ss~ |

| Extended Sampling | Day 10 | 24-48 hours post-dose | Terminal t~1/2~, AUC~0-∞~ |

Bioanalytical Method

LC-MS/MS Analysis

The bioanalytical method for this compound quantification employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides the necessary sensitivity, specificity, and throughput for pharmacokinetic studies. The method typically utilizes a Zorbax SB-C8 column (2.1 mm × 100 mm, 3.5 μm) or similar reversed-phase column maintained at ambient temperature. The mobile phase consists of a mixture of 0.1% formic acid with 10 mM ammonium formate and methanol (20:80, v/v) delivered in isocratic mode at a flow rate of 0.2 mL/min. The total chromatographic run time is approximately 4-6 minutes per sample, enabling high-throughput analysis of clinical study samples while maintaining adequate separation of this compound from potential endogenous interferents.

For mass spectrometric detection, electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) is employed for specific detection of this compound and the internal standard. The monitored transitions are m/z 501.2→182.1 for this compound and m/z 394.4→278.1 for erlotinib (internal standard). The mass spectrometry parameters should be optimized for each specific instrument to maximize sensitivity while minimizing background interference. The use of a stable isotope-labeled internal standard for this compound would be ideal, but erlotinib has been successfully validated as an internal standard for this assay.

Sample Preparation

The sample preparation method employs a simple protein precipitation technique using methanol, which provides adequate clean-up while maintaining high recovery of this compound from plasma matrix. Alternatively, liquid-liquid extraction using diethyl ether has also been successfully implemented with good efficiency. The protein precipitation protocol involves adding a fixed volume of internal standard solution in methanol to a measured volume of plasma sample, followed by vigorous mixing and centrifugation to pellet the precipitated proteins. The supernatant is then transferred to autosampler vials for LC-MS/MS analysis.

The extraction recovery of this compound from human plasma using these methods exceeds 90%, with no significant matrix effect observed. This high recovery ensures adequate method sensitivity and minimizes variability in quantification. The simplicity of the extraction procedure also supports sample processing efficiency, which is particularly important in clinical studies with large numbers of samples. For laboratories implementing this method, demonstration of extraction consistency across different lots of plasma and different analysts is recommended during method validation.

Table: Validated LC-MS/MS Parameters for this compound Quantification in Human Plasma

| Parameter | Specification | Performance Data |

|---|---|---|

| Analytical Column | Zorbax SB-C8 (2.1 × 100 mm, 3.5 μm) or Agilent TC-C18 (4.6 × 150 mm, 5 μm) | Retention time: ~4-6 min (this compound) |

| Mobile Phase | 0.1% formic acid with 10 mM ammonium formate/Methanol (20:80, v/v) | Isocratic elution, flow rate: 0.2-0.8 mL/min |

| Mass Transitions | SIM: 501.2→182.1 (quantifier) | ESI+ mode, MRM detection |

| Internal Standard | Erlotinib (m/z 394.4→278.1) | Added prior to protein precipitation |

| Calibration Range | 1-1,000 ng/mL or 2.058-3,000 μg/L | r^2^ > 0.9924 |

| Lower Limit of Quantification | 1-2.058 μg/L | Precision <20%, Accuracy 80-120% |

Method Validation

The analytical method validation for this compound quantification follows regulatory guidelines for bioanalytical method validation, assessing key parameters including accuracy, precision, selectivity, sensitivity, and stability. The method demonstrates linear response over the concentration range of 1-1,000 ng/mL (or 2.058-3,000 μg/L) with correlation coefficients (r²) greater than 0.992. The lower limit of quantification (LLOQ) is established at 1-2.058 μg/L, with precision not exceeding 20% relative standard deviation (RSD) and accuracy within 80-120% of the nominal concentration, ensuring adequate sensitivity to detect terminal phase concentrations in pharmacokinetic studies.

The intra-day and inter-day precision and accuracy of the method are determined using quality control samples at low, medium, and high concentration levels. The precision values show at most 9.4% RSD, while accuracy ranges from -7.4 to 7.4% relative error (RE), meeting acceptance criteria for bioanalytical methods. Stability assessments demonstrate that this compound remains stable in plasma through multiple freeze-thaw cycles, during short-term storage at room temperature, and in processed samples under autosampler conditions. The method also shows appropriate selectivity against endogenous plasma components, with no significant interference observed at the retention times of this compound or the internal standard.

Pharmacokinetic Parameters and Safety

Pharmacokinetic Profile

The pharmacokinetic behavior of this compound has been characterized in both healthy volunteers and patients with advanced NSCLC. Following oral administration, this compound is rapidly absorbed, with a time to maximum concentration (T~max~) ranging from 1 to 4 hours. The elimination half-life ranges between 6.2 and 13.0 hours after multiple-dose administration, supporting a twice-daily dosing regimen. In a phase Ib clinical trial involving patients with advanced NSCLC, this compound demonstrated dose-independent pharmacokinetics after multiple-dose administration, with no clear relationship between dose and exposure observed across the dose range of 100-650 mg administered twice daily.

In a pharmacokinetic study involving twelve healthy Chinese volunteers, the mean maximum concentration (C~max~) for this compound was 254.79 ± 98.30 μg/L following a single oral dose, achieved with a T~max~ of 1.71 ± 0.48 hours. The area under the curve (AUC~0-t~ and AUC~0-∞~) values were 1262.59 ± 501.41 μg/L·h and 1329.95 ± 517.42 μg/L·h, respectively. The terminal half-life was approximately 5.37 ± 2.32 hours in this healthy volunteer population, which is somewhat shorter than that observed in patient populations, possibly due to differences in physiological status or concomitant medications.

Safety and Tolerability